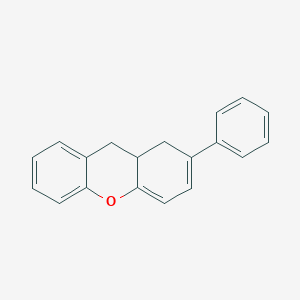
2-Ethyl-N,N,N'-trimethyl-2-phenylmalonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-N,N,N’-trimethyl-2-phenylmalonamide typically involves the reaction of ethyl phenylacetate with ammonia or an amine under specific conditions. The reaction is carried out in the presence of a catalyst, such as sodium ethoxide, and requires careful control of temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 2-Ethyl-N,N,N’-trimethyl-2-phenylmalonamide may involve large-scale batch or continuous processes. These methods often utilize automated systems to precisely control reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization or chromatography, is also common to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-N,N,N’-trimethyl-2-phenylmalonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-N,N,N’-trimethyl-2-phenylmalonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: It is utilized in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-Ethyl-N,N,N’-trimethyl-2-phenylmalonamide involves its interaction with specific molecular targets and pathways. As a metabolite of anticonvulsant drugs, it may influence neurotransmitter activity and modulate neuronal excitability. The exact molecular targets and pathways are still under investigation, but it is believed to interact with ion channels and receptors in the nervous system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylethylmalonamide: Another derivative of malonamide with similar chemical properties.
2-Ethyl-2-phenylmalonamide: A closely related compound with slight structural differences.
Uniqueness
2-Ethyl-N,N,N’-trimethyl-2-phenylmalonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Eigenschaften
CAS-Nummer |
59884-16-1 |
|---|---|
Molekularformel |
C14H20N2O2 |
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
2-ethyl-N,N,N'-trimethyl-2-phenylpropanediamide |
InChI |
InChI=1S/C14H20N2O2/c1-5-14(12(17)15-2,13(18)16(3)4)11-9-7-6-8-10-11/h6-10H,5H2,1-4H3,(H,15,17) |
InChI-Schlüssel |
MZAAXUWEONYSSR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC=CC=C1)(C(=O)NC)C(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


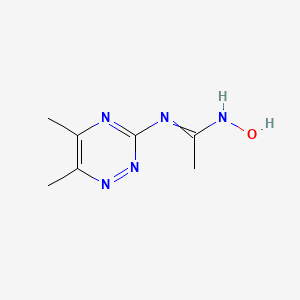

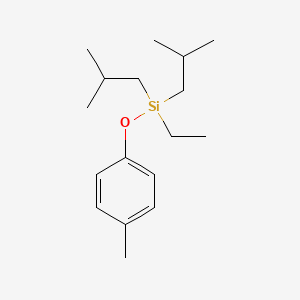
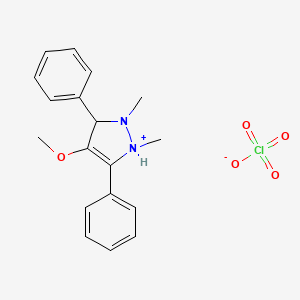
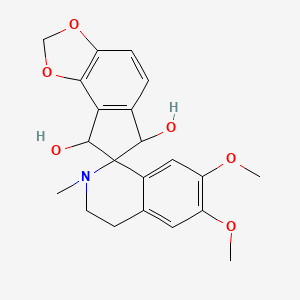

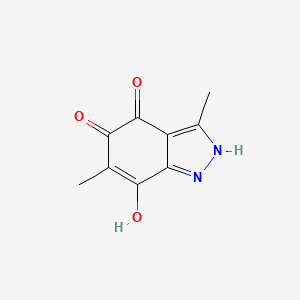
![(Pyridin-3-yl)methyl {4-[(2H-tetrazol-5-yl)sulfanyl]phenyl}carbamate](/img/structure/B14604501.png)
![4-[5-(4-Methoxyphenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14604504.png)
![3,5-Dichloro-4-[(naphthalen-1-yl)oxy]aniline](/img/structure/B14604510.png)

![1,5-Bis[5-(4-methoxyphenyl)thiophen-2-yl]penta-1,4-dien-3-one](/img/structure/B14604535.png)

